molecular formula C15H17N5O3S B2938435 N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-68-4

N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2938435
CAS No.: 946206-68-4
M. Wt: 347.39
InChI Key: CHCNUVIRUTXEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused with a tetrahydrothieno ring system. Key structural elements include:

  • A thieno[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 2,4-dioxo substituents, which may enhance hydrogen-bonding interactions and metabolic stability.
  • A 3-(1H-imidazol-1-yl)propyl side chain, introducing a basic imidazole moiety that could influence solubility and receptor affinity, particularly in biological systems.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-18-13(22)10-8-11(24-14(10)19(2)15(18)23)12(21)17-4-3-6-20-7-5-16-9-20/h5,7-9H,3-4,6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCNUVIRUTXEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCCN3C=CN=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Thieno[2,3-d]pyrimidine 2,4-Dioxo, 1,3-dimethyl, carboxamide, imidazolylpropyl ~363.4* N/A
N-(3-(1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Benzo[4,5]thieno[2,3-d]pyrimidine Benzofused ring, amine linker, imidazolylpropyl 313.4
Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) Pyrrole Trifluoromethylpyridylmethyl, carboxamide, methylimidazolylethyl 392.2
Compound 1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester, phenethyl 514.5
Compound 2d (Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester, benzyl 528.5

*Estimated based on structural formula.

Key Observations:

Core Heterocycles: The target compound’s thieno[2,3-d]pyrimidine core differs from the tetrahydroimidazo[1,2-a]pyridine in Compounds 1l and 2d . The sulfur atom in the thieno ring may enhance π-stacking interactions compared to nitrogen-rich cores.

Substituent Effects: Carboxamide vs. Esters: The target compound’s carboxamide group is more polar than the diethyl esters in Compounds 1l and 2d, suggesting improved aqueous solubility . Imidazole Side Chains: The imidazolylpropyl group in the target compound and contrasts with the methylimidazolylethyl group in Compound 41 . The longer propyl linker may offer greater conformational flexibility. Electron-Withdrawing Groups: Compounds 1l and 2d feature nitrophenyl and cyano groups, which could stabilize charge-transfer interactions but reduce metabolic stability .

Table 2: Comparative Physicochemical Data

Compound Name Yield (%) Purity (%) Melting Point (°C) Spectral Data Highlights Reference
Target Compound N/A N/A N/A N/A N/A
Compound 41 35 98.67 N/A $^1$H NMR δ 11.55 (s, NH); ESIMS m/z 392.2
Compound 1l 51 N/A 243–245 IR: 2230 cm$^{-1}$ (C≡N); HRMS confirmed
Compound 2d 55 N/A 215–217 $^1$H NMR δ 7.44 (d, J = 6.0 Hz); HRMS validated

Key Insights:

  • Synthetic Challenges : The moderate yields of Compounds 41 (35%), 1l (51%), and 2d (55%) suggest complexities in introducing trifluoromethyl, nitro, or ester groups .
  • Purity : Compound 41’s high HPLC purity (98.67%) reflects optimized purification protocols, critical for pharmaceutical development .
  • Thermal Stability : The high melting points of Compounds 1l (243–245°C) and 2d (215–217°C) indicate strong crystalline packing, likely due to nitro and ester groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.